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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyridine

Cat. No.: B3180920

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyridine, a
key heterocyclic building block in medicinal chemistry and materials science. The document
details the compound's nomenclature, physicochemical properties, and provides an in-depth,
field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction.
Furthermore, it outlines the analytical techniques for structural elucidation, including *H and *3C
Nuclear Magnetic Resonance (NMR) spectroscopy. The guide discusses the significance of the
2-arylpyridine scaffold in drug development, highlighting its role as a versatile pharmacophore.
This document is intended for researchers, chemists, and drug development professionals
seeking a practical and scientifically grounded resource on this important chemical entity.

Nomenclature and Chemical Identity

The compound of interest is systematically identified according to IUPAC nomenclature and
other standard chemical identifiers.

IUPAC Name: 2-(3-methoxyphenyl)pyridine[1].

This name is derived from a pyridine ring substituted at the 2-position with a 3-methoxyphenyl
group. The numbering of the pyridine ring starts from the nitrogen atom (position 1), and the
phenyl ring is numbered starting from the carbon atom attached to the pyridine ring.
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Chemical Identifiers: A comprehensive list of identifiers is crucial for unambiguous database

searching and material procurement.

Identifier Value Source

CAS Number 38933-40-7 (representative) PubChem[1]

PubChem CID 2759715 PubChem[1]

Molecular Formula C12H11NO PubChem[1]

Molecular Weight 185.22 g/mol PubChem[1]
SDVYSLSOAMJTPL-

InChlKey PubChem[1]
UHFFFAOYSA-N

) COC1=CC=CC(=C1)C2=CC=
Canonical SMILES PubChem[1]

CC=N2

Physicochemical Properties

Understanding the physicochemical properties of 2-(3-Methoxyphenyl)pyridine is essential for

its handling, reaction setup, and purification.
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Property Value Notes

Commercial sources typically

Appearance Solid (predicted) ) ]
supply it as a solid.
N ) ] ) Due to its aromatic nature and
Boiling Point High (estimated) )
molecular weight.[2]
The molecule is largely
hydrophobic due to the two
- Low in water; Soluble in aromatic rings. It exhibits good
Solubility ] o )
organic solvents solubility in solvents like

dichloromethane, ethanol, and
dioxane.[2][3]

) o The nitrogen on the pyridine
~5 (estimated for pyridine o o o
pKa ) ring is basic, with a pKa similar
moiety) o
to pyridine itself.[2]

This value indicates a
moderate degree of

XLogP3 2.6 ) o ]
lipophilicity, a key parameter in

drug design.[1]

Synthesis and Manufacturing: A Validated Protocol

The formation of the C-C bond between the pyridine and phenyl rings is most commonly and
efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-
Miyaura reaction being a method of choice for its high functional group tolerance and generally
high yields.[4][5]

Recommended Synthetic Route: Suzuki-Miyaura Cross-
Coupling

This protocol describes the coupling of a pyridine electrophile (2-chloropyridine or 2-
bromopyridine) with a phenyl nucleophile (3-methoxyphenylboronic acid). The choice of a
chloro- or bromo-pyridine affects reactivity, with bromides typically being more reactive but
chlorides offering a lower-cost alternative.
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Reaction Scheme: 2-Halopyridine + 3-Methoxyphenylboronic acid ---(Pd Catalyst, Base,
Solvent)--> 2-(3-Methoxyphenyl)pyridine

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each component's
role is critical for the reaction's success.

Materials:

2-Bromopyridine (1.0 equiv)

3-Methoxyphenylboronic acid (1.2 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (3 mol%)

Sodium Carbonate (NazCOs) (3.0 equiv)

1,4-Dioxane (Anhydrous)

Water (Degassed)

Step-by-Step Methodology:

» Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and
condenser, add 2-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and
Pd(dppf)Cl2 (0.03 equiv).

o Expert Insight: The use of a dppf ligand on the palladium catalyst provides stability and
promotes the high catalytic activity necessary for coupling an electron-deficient pyridine
ring.[4]

¢ Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen)
three times. This is a critical step to prevent the oxidation of the palladium catalyst and
phosphine ligands, which would deactivate the catalytic system.

e Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by a degassed aqueous
solution of sodium carbonate (e.g., 2M solution). The typical solvent ratio is 4:1
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dioxane/water.

o Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki
catalytic cycle. Dioxane is an excellent solvent for solubilizing both the organic reactants
and the palladium complex.[6]

e Reaction Execution: Heat the reaction mixture to reflux (approximately 85-100 °C) and stir
vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Workup and Extraction: Upon completion, cool the mixture to room temperature. Dilute with
ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and
brine.

o Trustworthiness: This washing procedure removes the inorganic base, salts, and residual
boronic acid, ensuring a cleaner crude product for purification.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa), filter, and
concentrate under reduced pressure. Purify the resulting crude residue by column
chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(3-
Methoxyphenyl)pyridine as a pure solid.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pdf.benchchem.com/15472/Application_Notes_and_Protocols_for_the_Synthesis_of_2_Arylpyridines_via_Suzuki_Cross_Coupling.pdf
https://www.benchchem.com/product/b3180920?utm_src=pdf-body
https://www.benchchem.com/product/b3180920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Reactants & Catalyst
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Caption: Suzuki-Miyaura synthesis workflow for 2-(3-Methoxyphenyl)pyridine.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic
methods. The data presented here are representative values sourced from peer-reviewed
literature.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (400 MHz, CDCls): The proton NMR spectrum provides distinct signals for each
aromatic proton and the methoxy group.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.71 — 8.66 m 1H H6 (Pyridine)
7.76 —7.67 m 2H H3, H4 (Pyridine)
7.59 dd 1H H2' (Phenyl)
7.56 -7.51 m 1H H5 (Pyridine)
7.37 t 1H H5' (Phenyl)
7.24-7.18 m 1H H6' (Phenyl)
6.97 m 1H H4' (Phenyl)
3.88 S 3H -OCHs

Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes
singlet. Primed numbers () refer to the phenyl ring.

13C NMR (101 MHz, CDCIs): The carbon NMR spectrum confirms the number of unique carbon
environments.
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Chemical Shift (6, ppm) Assighment

160.0 C3' (Phenyl, attached to OCHs3)
157.1 C2 (Pyridine, attached to Phenyl)
1495 C6 (Pyridine)

140.8 C1' (Phenyl, attached to Pyridine)
136.7 C4 (Pyridine)

129.7 C5' (Phenyl)

122.2 C5 (Pyridine)

120.7 C3 (Pyridine)

119.2 C6' (Phenyl)

115.0 C4' (Phenyl)

111.9 C2' (Phenyl)

55.3 -OCHs

Causality: The downfield shift of the pyridine carbons (e.g., C2, C6) is due to the electron-
withdrawing effect of the nitrogen atom. The methoxy group's carbon resonates at a
characteristic ~55 ppm.[7]

Applications in Drug Development and Medicinal
Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of
FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor, its water solubility,
and its capacity for diverse functionalization make it a valuable component in drug design.[9]

The 2-arylpyridine moiety, specifically, serves as a rigid linker that can orient functional groups
in a precise three-dimensional arrangement to interact with biological targets like enzymes and
receptors. 2-(3-Methoxyphenyl)pyridine is a precursor to more complex molecules, where the
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methoxy group can be retained for its electronic properties or demethylated to a phenol for
further derivatization or to act as a hydrogen bond donor.

For instance, substituted biaryl pyridine structures are found in molecules targeting a range of
diseases, including cancer and inflammatory disorders.[8] The specific 3-methoxy substitution
pattern can influence the molecule's conformation and metabolic stability, making it a strategic
choice during lead optimization. The herbicide Halauxifen, for example, contains a complex 3-
methoxyphenyl-pyridine core structure, demonstrating the utility of this scaffold in
agrochemicals as well.[10]

Safety and Handling

2-(3-Methoxyphenyl)pyridine should be handled in a well-ventilated fume hood. Standard
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for
specific handling and disposal information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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